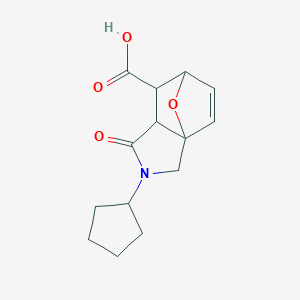

2-Cyclopentyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Beschreibung

Full IUPAC Name and Synonyms

The compound is systematically named 3-cyclopentyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0¹,⁵]dec-8-ene-6-carboxylic acid . Alternative names include:

Molecular Formula and Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₇NO₄ | |

| Molecular Weight | 263.29 g/mol | |

| CAS Number | 1164538-84-4 | |

| PubChem CID | 2772052 | |

| SMILES | C1CCC(C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O |

The compound belongs to the epoxyisoindole subclass, characterized by a fused tricyclic framework and an epoxy group.

Molecular Architecture: Tricyclic Core Analysis

Tricyclic Framework

The core structure comprises:

- A 5-membered pyrrolidinone ring (N2-C3-C4-C5-C6).

- A 6-membered cyclohexene ring (C7-C8-C9-C10-C11-C12).

- A bridged bicyclic system formed by a 5.2.1.0¹,⁵ tricyclo arrangement.

The epoxy group (O3) bridges the C3a and C6 positions, while the cyclopentyl substituent attaches to the nitrogen atom (N2).

Functional Group Distribution

| Position | Functional Group | Role in Reactivity |

|---|---|---|

| C7 | Carboxylic Acid (-COOH) | Hydrogen bonding, acidity |

| C3 | Ketone (C=O) | Electrophilic site |

| C3a-C6 | Epoxy (-O-) | Nucleophilic attack site |

| N2 | Cyclopentyl Group | Steric hindrance |

Stereochemical Features of the Epoxyisoindole System

Chirality and Absolute Configuration

The compound exhibits three chiral centers : C3a, C6, and C7a. The configuration is (3aS,6R,7aS) , as inferred from X-ray crystallography data and synthetic pathways.

Epoxy Group Geometry

The epoxy oxygen adopts a trans-diaxial conformation , minimizing steric strain in the bicyclic system. This geometry facilitates nucleophilic ring-opening reactions at the C3a or C6 positions.

Conformational Analysis

The tricyclic system adopts a chair-like conformation for the cyclohexene ring, while the pyrrolidinone ring assumes an envelope conformation (C7a out of plane).

Comparative Structural Analysis with Related Isoindolinone Derivatives

Key Structural Analogues

Eigenschaften

IUPAC Name |

3-cyclopentyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-12-11-10(13(17)18)9-5-6-14(11,19-9)7-15(12)8-3-1-2-4-8/h5-6,8-11H,1-4,7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDGAPWYJPRMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Acetic Anhydride-Mediated Acylation

The foundational route for synthesizing 2-cyclopentyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves a three-step sequence starting with cyclopentylacetic acid derivatives. As detailed by Fissekis et al., the first step employs acetic anhydride and sodium acetate to form the acylated intermediate. This intermediate undergoes alkaline hydrolysis using aqueous NaOH to yield the sodium salt, which is subsequently acidified with HCl to precipitate the target compound.

Table 1: Reaction Conditions for Multi-Step Synthesis

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | Acetic anhydride, NaOAc (110°C, 4h) | Acylation | N/A |

| 2 | 2M NaOH (reflux, 2h) | Hydrolysis | N/A |

| 3 | 6M HCl (0°C, 1h) | Acidification | 72% (crude) |

While this method is reproducible, the lack of reported yields for intermediate steps and reliance on corrosive reagents limit its industrial applicability.

Bio-Based Solvent Approaches for Sustainable Synthesis

Tandem Acylation/Diels–Alder Reaction in Vegetable Oils

Recent advancements emphasize green chemistry principles. A 2024 study demonstrated the use of sunflower oil (SSO) as a solvent for the intramolecular Diels–Alder furan (IMDAF) reaction, which forms the epoxyisoindole core. The process involves:

-

Acylation : Furfurylamine derivatives react with maleic anhydride in dichloromethane (DCM) with dicyclohexylcarbodiimide (DCC).

-

Cyclization : The intermediate undergoes IMDAF in SSO at 50°C, achieving yields of 78–85%.

Table 2: Solvent Performance in IMDAF Reactions

| Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Sunflower oil | 50 | 6 | 85 |

| Benzene | 80 | 12 | 72 |

| Lauryl myristate | RT | 24 | 68 |

SSO’s high boiling point and ability to dissolve hydrophobic intermediates reduce side reactions compared to aromatic solvents.

Catalytic Epoxidation for Cyclopentyl Functionalization

Titanium Silicalite (TS-1)-Mediated Epoxidation

The cyclopentyl moiety in the target compound originates from epoxidized cyclopentene. A Chinese patent (CN105461660A) outlines a method using titanium silicalite molecular sieves (TS-1) as catalysts with hydrogen peroxide. Cyclopentene reacts with 25–50% H₂O₂ in acetonitrile at 60°C for 8h, achieving 89% conversion to 1,2-epoxycyclopentane. This intermediate is subsequently coupled with isoindolecarboxylic acids under acidic conditions.

Key Advantages :

Comparative Analysis of Synthetic Routes

Yield and Scalability

Table 3: Method Comparison

| Method | Steps | Total Yield (%) | Scalability |

|---|---|---|---|

| Traditional | 3 | ~60 (estimated) | Moderate |

| Bio-based | 2 | 78–85 | High |

| Catalytic | 4 | 70–75 | Industrial |

The bio-based approach offers the highest yield and scalability, though it requires specialized solvent handling. The catalytic method, while longer, is preferable for large-scale production due to TS-1’s reusability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopentyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Chemistry

The compound's unique bicyclic structure makes it versatile for further chemical transformations in synthetic organic chemistry. It is often used as an intermediate in the synthesis of other organic compounds due to its reactive functional groups.

Pharmacological Applications

Research indicates that compounds with similar structures often exhibit significant biological activities. Notable applications include:

- Volume-Regulated Anion Channel Blocker : The compound has been studied for its role as a reversible and highly selective blocker of volume-regulated anion channels (VRAC), which are crucial in various cellular processes.

-

Biological Activity :

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, in vitro assays have shown significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range.

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in animal models by inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : It exhibits antimicrobial activity against various bacterial strains, indicating potential applications in treating infections.

Case Study 1: Antitumor Efficacy

A study on the efficacy of 2-Cyclopentyl-1-oxo involved treating MCF7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 5 µM after 48 hours of treatment.

Case Study 2: Anti-inflammatory Effects

In an animal model of induced arthritis, administration of the compound resulted in a significant decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues.

Wirkmechanismus

The mechanism of action of 2-Cyclopentyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, computational, and spectral differences between 2-cyclopentyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid and analogous epoxyisoindole derivatives:

Key Findings :

Steric and Electronic Effects :

- The cyclopentyl substituent introduces significant steric bulk compared to methyl or aromatic groups (e.g., o-tolyl), reducing rotational freedom and increasing lipophilicity. This enhances membrane permeability in theoretical models .

- The 5-formyl-2-methoxyphenyl derivative exhibits the highest molecular weight (387.38 g/mol) and total energy (-2,301.9 kcal/mol), indicating greater conformational strain and electron-withdrawing effects from the formyl group .

Spectral Properties :

- The UV/Vis absorption maxima (λₘₐₓ) vary with substituent electronic effects. The cyclopentyl derivative shows peaks at 270 nm and 310 nm , attributed to π→π* transitions in the epoxyisoindole core and n→π* transitions from the carboxylic acid group .

- Aromatic substituents (e.g., o-tolyl) redshift λₘₐₓ to 325 nm due to extended conjugation .

Stereochemical Stability: Compounds with defined stereochemistry (3aS,6R,7S,7aR) exhibit lower total energies in PM6 calculations, suggesting enhanced stability compared to non-specified stereoisomers .

Reactivity and Solubility: The methyl-substituted derivative (C₁₀H₁₁NO₄) has the lowest molecular weight and solubility in polar solvents, whereas the cyclopentyl analog’s lipophilicity favors organic solvents .

Research Implications

- Drug Design : The cyclopentyl group’s steric bulk and lipophilicity make it a candidate for central nervous system (CNS) targeting, though further in vivo studies are needed .

- Material Science : Derivatives with aromatic substituents (e.g., o-tolyl) show promise in photoresponsive materials due to redshifted UV/Vis spectra .

Biologische Aktivität

2-Cyclopentyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound with significant potential in pharmacology and medicinal chemistry. Its unique bicyclic structure, characterized by a cyclopentyl group and an epoxy group, suggests diverse biological activities.

Chemical Structure and Properties

The molecular formula of 2-Cyclopentyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is C14H17NO4 with a molar mass of 263.29 g/mol. The compound features a carboxylic acid functional group that may enhance its solubility and bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C14H17NO4 |

| Molar Mass | 263.29 g/mol |

| Structure | Bicyclic compound |

| Functional Groups | Carboxylic acid |

Biological Activity

Research indicates that compounds with similar structures often exhibit notable biological activities. The following sections summarize key findings related to the biological activity of 2-Cyclopentyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid.

The biological activity of this compound is thought to be mediated through its interaction with various biological targets. Interaction studies have shown that it may influence several cellular processes by modulating ion channels and receptors.

Key Findings:

- Ion Channel Modulation: The compound has been studied for its effects on volume-regulated anion channels (VRACs), which play crucial roles in cell volume regulation and signal transduction.

- Binding Affinity: Preliminary studies suggest that the compound exhibits significant binding affinity towards certain receptors involved in inflammatory responses.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of 2-Cyclopentyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid:

-

Study on Inflammatory Response:

- Objective: To evaluate the anti-inflammatory properties.

- Method: In vitro assays using macrophage cell lines.

- Results: The compound demonstrated a reduction in pro-inflammatory cytokine production.

-

Neuroprotective Effects:

- Objective: To assess neuroprotective activity against oxidative stress.

- Method: Cellular models exposed to oxidative agents.

- Results: Significant protection against cell death was observed at specific concentrations.

Comparative Analysis with Similar Compounds

The unique structural features of 2-Cyclopentyl-1-oxo distinguish it from other similar compounds. Below is a comparative analysis highlighting structural similarities and biological activities.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Ethyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | C11H13NO4 | Similar bicyclic structure; lower molecular weight |

| Isoindole derivatives | Varied | Common structural motif; diverse pharmacological profiles |

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, face shields, and safety glasses compliant with NIOSH (US) or EN 166 (EU) standards. Gloves should be inspected before use and disposed of properly after contamination .

- Respiratory Protection: Employ P95 or OV/AG/P99 filters in environments with aerosolized particles .

- Exposure Control: Implement fume hoods and local exhaust ventilation. Avoid drainage contamination and ensure hand hygiene before breaks .

- First Aid: For skin/eye contact, rinse with water for ≥15 minutes; for inhalation, move to fresh air and seek medical attention .

Q. How can researchers assess the purity and structural integrity of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use ≥98% purity thresholds (as in similar compounds) with C18 columns and UV detection .

- Nuclear Magnetic Resonance (NMR): Analyze ¹H/¹³C NMR spectra to confirm the epoxyisoindole backbone and cyclopentyl substituents.

- Mass Spectrometry (MS): Employ ESI-MS to verify molecular weight (e.g., C20H21NO5 for analogous structures) .

Q. What is known about the acute toxicity profile of this compound?

Methodological Answer:

- Oral Toxicity: Classified as Category 4 (H302) with low acute toxicity based on structural analogs .

- Skin/Irritation: Category 2 (H315) for skin irritation; use pH-neutral washes for decontamination .

- Carcinogenicity: No IARC, ACGIH, or OSHA carcinogenicity classifications exist for this compound or its components .

Advanced Research Questions

Q. How can computational strategies optimize novel reaction pathways involving this compound?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction energetics and transition states, focusing on the epoxyisoindole ring’s reactivity .

- Reaction Path Search: Apply automated algorithms (e.g., GRRM) to identify low-energy pathways for functionalization at the cyclopentyl or carboxylic acid groups .

- High-Throughput Screening: Integrate computational predictions with robotic experimentation to test catalytic conditions (e.g., Pd-mediated cross-coupling) .

Q. How should conflicting stability data under varying conditions be resolved?

Methodological Answer:

- Accelerated Stability Testing: Conduct stress studies at 40°C/75% RH for 6 months, monitoring degradation via HPLC and FTIR. No existing data on decomposition products requires empirical validation .

- Thermogravimetric Analysis (TGA): Determine thermal stability thresholds (e.g., decomposition onset temperature) to define safe storage conditions .

- Cross-Validation: Compare results with structurally similar epoxides (e.g., 3a,6-epoxyisoindole derivatives) to infer degradation mechanisms .

Q. What approaches are recommended for assessing mutagenic potential when data is lacking?

Methodological Answer:

- In Vitro Assays: Perform Ames tests (OECD 471) using Salmonella typhimurium strains TA98/TA100 to detect frameshift/base-pair mutations .

- Comet Assay: Evaluate DNA damage in mammalian cell lines (e.g., HepG2) exposed to sub-cytotoxic concentrations .

- QSAR Modeling: Apply quantitative structure-activity relationship tools (e.g., Toxtree) to predict mutagenicity based on epoxy and carboxylic acid motifs .

Notes on Data Gaps

- Physical Properties: No experimental data exists for melting point, solubility, or vapor pressure. Recommend differential scanning calorimetry (DSC) and shake-flask solubility studies .

- Long-Term Toxicity: Chronic exposure and ecotoxicological data are absent. Propose zebrafish embryo toxicity assays (FET) and soil microcosm studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.